5,6,7-Trimethyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one
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Overview
Description
5,6,7-Trimethyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. This compound is characterized by its unique structure, which includes a fused imidazole and pyridine ring system with three methyl groups at positions 5, 6, and 7. It is of significant interest in various fields of chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7-Trimethyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 1,3-diketones or malondialdehyde derivatives with in situ generated 1H-imidazol-4(5)-amine. This reaction is often catalyzed by acids such as trifluoroacetic acid (TFA) and carried out under mild conditions to yield the desired imidazo[4,5-b]pyridine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for achieving high yields and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5,6,7-Trimethyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can be performed to modify the imidazole ring, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or the nitrogen atoms in the imidazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced imidazole derivatives, and various substituted imidazo[4,5-b]pyridine compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
5,6,7-Trimethyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one has several scientific research applications:
Chemistry: It serves as a valuable scaffold for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 5,6,7-Trimethyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 7-Methyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one
- Imidazo[1,2-a]pyridines
- Imidazo[1,5-a]pyrimidines
Uniqueness
5,6,7-Trimethyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one is unique due to the presence of three methyl groups at positions 5, 6, and 7, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other imidazo[4,5-b]pyridine derivatives and may contribute to its specific interactions with molecular targets .
Properties
Molecular Formula |
C9H11N3O |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
5,6,7-trimethyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C9H11N3O/c1-4-5(2)7-8(10-6(4)3)12-9(13)11-7/h1-3H3,(H2,10,11,12,13) |
InChI Key |
IZERKMYNZYMAOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(NC(=O)N2)N=C1C)C |
Origin of Product |
United States |
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